8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine is a heterocyclic compound belonging to the benzazepine family. It is characterized by a seven-membered ring that includes nitrogen and chlorine atoms, which contribute to its unique chemical properties. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry and pharmacology .
The compound is classified as a benzazepine derivative, specifically noted for its potential as a building block in the synthesis of more complex heterocyclic compounds. Its chemical structure includes a chloro substituent at the 8-position of the benzazepine framework, which influences its reactivity and biological activity . The compound's chemical identifier is 87379-41-7.
The synthesis of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves several key steps:
These methods highlight the complexity of synthesizing this compound, requiring careful control of reaction conditions to achieve the desired product.
The molecular structure of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine can be described by its seven-membered ring system featuring:
The molecular formula is with a molecular weight of approximately 195.65 g/mol. The structural representation is critical for understanding its reactivity and biological interactions .
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine participates in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physical properties.
The mechanism of action for 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine involves interactions with specific molecular targets within biological systems:
The physical properties of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine include:
Chemical properties include:
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine has several significant applications in scientific research:
This compound represents a valuable entity in medicinal chemistry due to its diverse applications and potential for further development into therapeutic agents.
Directed ortho-lithiation (DoM) enables precise regioselective functionalization of the benzazepine scaffold. The chlorine atom at C8 directs ortho-lithiation at C7 or C9 positions using strong bases such as n-butyllithium (n-BuLi) at cryogenic temperatures (–78°C). Subsequent quenching with electrophiles installs diverse functional groups critical for pharmacological optimization. For example, lithiation of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine followed by reaction with N,N-dimethylformamide (DMF) yields aldehyde intermediates for reductive amination [3] [7]. This strategy facilitates access to analogs like (8-chloro-2,3,4,5-tetrahydro-1-benzazepin-1-yl)-(3-methyltriazol-4-yl)methanone, a compound with demonstrated bioactivity. Key parameters include:
Table 1: Electrophilic Quenching Products from 8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine Lithiation
Electrophile | Product | Yield (%) | Application |
---|---|---|---|
DMF | C7-Aldehyde | 65–78 | Reductive amination precursor |
I₂ | C7-Iodide | 82 | Pd-catalyzed cross-coupling |
CO₂ | C7-Carboxylic acid | 73 | Amide coupling |
Me₃SiCl | C7-Silyl | 89 | Protective group |
Palladium-catalyzed Buchwald-Hartwig amination constructs the benzazepine core via intramolecular C–N bond formation. Key precursors like N-(2-bromo-4-chlorophenethyl)succinimide undergo cyclization using Pd(OAc)₂/XPhos catalysts, forming the seven-membered ring with >90% regioselectivity [9]. This method is indispensable for synthesizing carbon-11 labeled PET tracers like [¹¹C]SCH 23390, where rapid cyclization precedes [¹¹C]methylation. Optimized conditions include:
Table 2: Palladium-Catalyzed Cyclization to Benzazepine Core
Precursor | Catalyst/Ligand | Base | Yield (%) | Application |
---|---|---|---|---|
Bromo-phenethylamide | Pd(OAc)₂/XPhos | Cs₂CO₃ | 92 | SCH 24518 synthesis |
Iodo-aniline derivative | Pd₂(dba)₃/BINAP | KOtBu | 85 | Lorcaserin intermediates |
Chloro-aryl amine | NiCl₂(PCy₃)₂ | NaOtBu | 70 | Cost-effective alternative |
S-Adenosylmethionine-dependent methyltransferases enable regioselective N- or O-methylation of benzazepine scaffolds. Engineered enzymes like O-methyltransferase from Pseudomonas putida achieve >95% conversion for O-methylated derivatives at C5 or C7 positions [7]. This biocatalytic approach is pivotal for generating metabolites of clinical candidates like Lorcaserin. Critical advantages include:
Chiral 1-methylbenzazepines like Lorcaserin rely on stereoselective synthesis. Rhodotorula rubra ketoreductases reduce 8-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine to the (R)-alcohol with 98% ee. Alternatively, diastereomeric resolution uses (R,R)-tartaric acid to isolate the (R)-enantiomer of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine as a crystalline salt [3] [5]. Key parameters:
Table 3: Enantioselective Methods for Chiral Benzazepines
Method | Substrate | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
R. rubra reductase | 5-Ketone | 30°C, pH 7.0 | 98 | 90 |
(R,R)-Tartrate salt | Racemic amine | Ethanol/water | >99.5 | 45 |
Lipase-mediated hydrolysis | Acetate ester | 37°C | 88 | 30 |
Beckmann rearrangement converts 7-chloro-1-(hydroxyimino)-1,2,3,4-tetrahydroisoquinoline into 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one under acidic conditions (H₂SO₄/P₂O₅) [3]. Competing ring-opening pathways occur via hydrolytic cleavage of the C2-N bond, yielding linear intermediates that recyclize. Key mechanistic insights:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0